molecular formula C27H29N5O3S2 B12143251 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143251
M. Wt: 535.7 g/mol
InChI Key: JXKIIZBPIMTYAJ-JWGURIENSA-N
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Description

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H29N5O3S2 and its molecular weight is 535.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The compound's complex structure incorporates various functional groups that contribute to its biological activity. The thiazolidinone moiety is particularly noted for its diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations demonstrated that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotics
E. coli0.004 mg/mLSuperior to ampicillin
S. aureus0.008 mg/mLComparable to streptomycin
Pseudomonas aeruginosa0.03 mg/mLEffective but less than ciprofloxacin

The compound showed an MIC range of 0.004–0.03 mg/mL against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays, revealing promising results against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)7.5Inhibition of cell cycle progression
A549 (lung cancer)6.0Modulation of PI3K/Akt signaling pathway

The compound demonstrated cytotoxic effects at micromolar concentrations, suggesting that it may inhibit tumor growth by inducing apoptosis and disrupting critical signaling pathways involved in cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using various in vivo models. It was found to significantly reduce inflammation markers in animal models, particularly in conditions induced by carrageenan.

Key Findings:

  • Reduction in paw edema by up to 50% compared to control groups.
  • Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in serum samples.

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, the compound has shown promise in several other areas:

  • Antioxidant Activity: Exhibited strong free radical scavenging ability in DPPH assays.
  • Antidiabetic Effects: Demonstrated inhibition of α-glucosidase activity, suggesting potential for managing blood sugar levels.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-18-4-9-23-28-24(30-14-12-29(2)13-15-30)21(25(33)32(23)17-18)16-22-26(34)31(27(36)37-22)11-10-19-5-7-20(35-3)8-6-19/h4-9,16-17H,10-15H2,1-3H3/b22-16-

InChI Key

JXKIIZBPIMTYAJ-JWGURIENSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1

Origin of Product

United States

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